molecular formula C6H12ClNO3 B2972311 5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride CAS No. 2503205-96-5

5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride

Cat. No.: B2972311
CAS No.: 2503205-96-5
M. Wt: 181.62
InChI Key: ZXJZBTSTSKDRNJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of oxolane, containing an aminomethyl group and a carboxylic acid group, and is commonly used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride typically involves the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted oxolane compounds .

Scientific Research Applications

5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)oxolane-3-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of both an aminomethyl group and a carboxylic acid group on the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

5-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJZBTSTSKDRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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